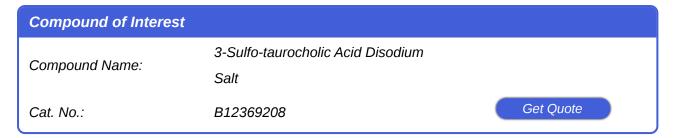


In-Depth Technical Guide: 3-Sulfo-taurocholic Acid Disodium Salt

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfo-taurocholic Acid Disodium Salt is a sulfated, conjugated primary bile acid. It is a metabolite of taurocholic acid, formed by the sulfation of the hydroxyl group at the C-3 position of the steroid nucleus.[1][2] This modification significantly increases the hydrophilicity of the bile acid, altering its physicochemical and biological properties. In physiological and pathophysiological contexts, the sulfation of bile acids is primarily a detoxification pathway, facilitating their elimination from the body, particularly during conditions of cholestasis where bile acid levels are elevated. Understanding the characteristics and biological activities of this specific sulfated bile acid is crucial for research into liver diseases, drug-induced cholestasis, and the broader role of bile acids in metabolic regulation.

Chemical Identity and Synonyms

A clear identification of **3-Sulfo-taurocholic Acid Disodium Salt** is fundamental for accurate research and communication. Below is a table summarizing its key identifiers and synonyms.



Identifier Type	Value	
Chemical Name	Ethanesulfonic acid, 2- [[(3alpha,5beta,7alpha,12alpha)-7,12-dihydroxy- 24-oxo-3-(sulfooxy)cholan-24-yl]amino]-, disodium salt	
CAS Number	71781-33-4	
Synonyms	TCA3S disodium salt, Taurocholic Acid 3-sulfate disodium salt, 3-Sulfocholyl Taurine disodium salt	
Molecular Formula	C26H43NNa2O10S2	
Molecular Weight	639.73 g/mol	

Physicochemical and Biological Properties

The addition of a sulfate group dramatically alters the properties of taurocholic acid. The following table summarizes key physicochemical and biological information.



Property	Value / Description	
Physical State	White to off-white solid.	
Solubility	Increased aqueous solubility compared to non- sulfated taurocholic acid. Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).	
Biological Role	Primarily a detoxification metabolite of taurocholic acid. Its formation and excretion are enhanced during cholestatic liver injury.[2] Elevated plasma levels are observed in conditions of impaired bile flow.	
Cellular Transport	As a conjugated and sulfated bile acid, its transport across cell membranes is mediated by specific transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion-Transporting Polypeptides (OATPs) for uptake, and efflux pumps for elimination.	

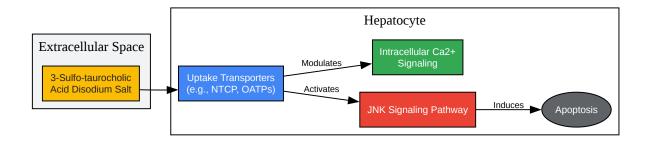
Signaling Pathways

While the direct interaction of **3-Sulfo-taurocholic Acid Disodium Salt** with key bile acid receptors like Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5) is not as extensively studied as its non-sulfated counterparts, emerging evidence suggests that sulfated bile acids possess distinct signaling activities. For instance, the related compound, taurolithocholic acid-3-sulfate (TLCS), has been shown to induce apoptosis in hepatocytes through a c-Jun N-terminal kinase (JNK)-dependent mechanism that involves the trafficking of the CD95 (Fas) receptor to the plasma membrane.[3] Furthermore, TLCS can modulate intracellular calcium signaling, suggesting an alternative signaling pathway for sulfated bile acids.[4][5]

Bile acids, in general, are known to activate FXR and TGR5. FXR activation in the liver and intestine regulates the expression of genes involved in bile acid synthesis and transport. TGR5 activation has been linked to the regulation of energy expenditure and inflammatory responses.



[6][7] The sulfation of taurocholic acid may modulate its ability to activate these receptors, potentially dampening the potent and sometimes cytotoxic effects of high concentrations of unconjugated and non-sulfated bile acids.



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Caption: Putative signaling pathways for sulfated bile acids in hepatocytes.

Experimental Protocols

The accurate quantification of **3-Sulfo-taurocholic Acid Disodium Salt** in biological matrices is critical for its study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation from Plasma/Serum

- Thaw Samples: Thaw frozen plasma or serum samples on ice.
- Aliquoting: Pipette 50 μL of the sample into a 1.5 mL microcentrifuge tube.
- Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of a sulfated bile acid).
- Protein Precipitation: Add 150 μL of ice-cold acetonitrile to precipitate proteins.
- Vortexing: Vortex the mixture vigorously for 1 minute.
- Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

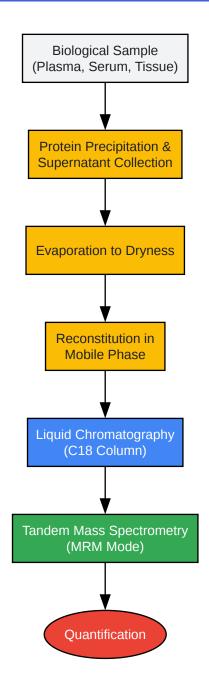


- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water).
- Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining debris.
- Transfer for Analysis: Transfer the clear supernatant to an LC-MS vial.

LC-MS/MS Analysis

- Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically
 consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an
 organic solvent like acetonitrile or methanol.
- Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for 3-Sulfo-taurocholic Acid Disodium Salt and the internal standard should be optimized for maximum sensitivity and specificity.





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Caption: General workflow for the analysis of **3-Sulfo-taurocholic Acid Disodium Salt**.

Quantitative Data

The concentration of **3-Sulfo-taurocholic Acid Disodium Salt** and other sulfated bile acids can vary significantly between normal physiological states and pathological conditions.

Table 6.1: Relative Abundance of Sulfated Bile Acids in Pathological Conditions



Condition	Change in Sulfated Bile Acid Levels	Reference(s)
Cholestasis	Significantly increased levels of sulfated bile acids, including tauro-CDCA-3-sulfate, are observed in patients with ABCB4 mutations.	[8]
Bile Duct Ligation (Mouse Model)	Plasma levels of 3-Sulfo- taurocholic Acid Disodium Salt are elevated 6 hours post- ligation and further increased at 24 hours.	[1]
NTCP Deficiency	Individuals with a loss-of- function variant in the SLC10A1 gene (encoding NTCP) show markedly increased levels of bile acid sulfates in serum.	[9]

Table 6.2: Effects of a Related Sulfated Bile Acid (Taurolithocholic Acid-3-Sulfate) on Cellular Processes



Parameter	Effect	Cell Type / Model	Reference(s)
Apoptosis	Induces apoptosis.	Cultured rat hepatocytes	[3]
JNK Activation	Causes sustained activation of c-Jun N-terminal kinase (JNK).	Cultured rat hepatocytes	[3]
Intracellular Ca ²⁺	Evokes repetitive oscillations in cytosolic free Ca ²⁺ concentration.	Single isolated rat hepatocytes	[4]
Na+/K+ ATPase Activity	Increased activity in colorectal cancer samples.	Human colorectal cancer tissue	[5]
Mitochondrial Respiration	Reduced V3 respiration rate during α-ketoglutarate oxidation.	Isolated rat liver mitochondria	[5]

Conclusion

3-Sulfo-taurocholic Acid Disodium Salt is a key metabolite in the detoxification of bile acids, particularly under conditions of cholestatic stress. Its increased hydrophilicity facilitates its elimination and reduces the cytotoxicity associated with elevated levels of more hydrophobic bile acids. While its direct role in activating major bile acid signaling pathways requires further investigation, related sulfated bile acids have been shown to induce distinct cellular responses, including apoptosis and modulation of intracellular calcium. The analytical methods, particularly LC-MS/MS, are well-established for the accurate quantification of this and other sulfated bile acids in biological matrices, providing essential tools for researchers in hepatology, gastroenterology, and drug development. Further research into the specific signaling properties of **3-Sulfo-taurocholic Acid Disodium Salt** will enhance our understanding of its role in liver pathophysiology and its potential as a biomarker.



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